Hydrogen Bond Donor and Acceptor Count vs. Des-Amino Analog
The presence of the 7-amino substituent increases the molecular weight by 15.01 g/mol relative to the des-amino analog 3-methylbenzofuran-6-ol (MW: 148.16 g/mol). Additionally, the target compound possesses 2 hydrogen bond donors (vs. 1 for the des-amino analog) and 3 hydrogen bond acceptors (vs. 2), enhancing its capacity for directed intermolecular interactions in both synthesis and target binding .
| Evidence Dimension | Hydrogen bond donor and acceptor count; molecular weight |
|---|---|
| Target Compound Data | MW 163.17 g/mol; HBD 2; HBA 3 |
| Comparator Or Baseline | 3-methylbenzofuran-6-ol (CAS 3652-66-2): MW 148.16 g/mol; HBD 1; HBA 2 |
| Quantified Difference | +15.01 g/mol; +1 HBD; +1 HBA |
| Conditions | Calculated molecular properties based on chemical structure |
Why This Matters
The additional hydrogen-bonding capacity directly affects solubility, crystal packing, and the ability to engage biological targets, making the amino-hydroxy pattern a critical design feature for procurement.
